(1-(1H-indole-3-carbonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
This compound is a complex organic molecule that contains an indole group, an azetidine group, and a piperazine group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The azetidine group is a four-membered ring containing three carbon atoms and one nitrogen atom. The piperazine group is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques can provide information about the functional groups present in the molecule, the connectivity of the atoms, and the molecular weight of the compound .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(26-11-9-25(10-12-26)20-7-3-4-8-23-20)16-14-27(15-16)22(29)18-13-24-19-6-2-1-5-17(18)19/h1-8,13,16,24H,9-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZATHVAPYCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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